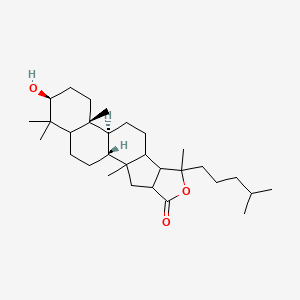

Holostanol

Description

Properties

CAS No. |

34437-55-3 |

|---|---|

Molecular Formula |

C30H51O4 |

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(1R,12S,13R,16S)-16-hydroxy-2,7,13,17,17-pentamethyl-7-(4-methylpentyl)-6-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-5-one |

InChI |

InChI=1S/C30H50O3/c1-18(2)9-8-15-30(7)25-19(26(32)33-30)17-29(6)21-12-13-23-27(3,4)24(31)14-16-28(23,5)20(21)10-11-22(25)29/h18-25,31H,8-17H2,1-7H3/t19?,20-,21+,22?,23?,24-,25?,28+,29?,30?/m0/s1 |

InChI Key |

RXLVILSGNTXZOM-DFXLEQEESA-N |

SMILES |

CC(C)CCCC1(C2C3CCC4C(C3(CC2C(=O)O1)C)CCC5C4(CCC(C5(C)C)O)C)C |

Isomeric SMILES |

CC(C)CCCC1(C2C3CC[C@H]4[C@H](C3(CC2C(=O)O1)C)CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C |

Canonical SMILES |

CC(C)CCCC1(C2C3CCC4C(C3(CC2C(=O)O1)C)CCC5C4(CCC(C5(C)C)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3beta,20alpha-dihydroxy-5alpha-lanostan-18-carboxylic acid (18-20)-lactone holostanol |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Origin of the Holostanol Skeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The holostanol skeleton, a defining feature of many bioactive triterpenoid glycosides found in sea cucumbers (Holothuroidea), represents a significant area of interest for natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the biosynthetic origin of the this compound skeleton, detailing the enzymatic cascade from the acyclic precursor, 2,3-oxidosqualene, to the characteristic lactone-containing tetracyclic core. This document synthesizes current knowledge on the key enzymes involved, outlines putative reaction pathways, and presents a framework for the experimental investigation of this complex biosynthetic system. While significant progress has been made in identifying the initial cyclization steps, the precise enzymatic machinery responsible for the subsequent tailoring reactions, including the formation of the hallmark 18(20)-lactone ring, remains an active area of research.

Introduction

Holostane-type triterpenoid glycosides, often referred to as holothurins, are a diverse class of secondary metabolites exclusive to sea cucumbers. These compounds exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and immunomodulatory properties, making them attractive lead compounds for drug development. The biological activity of these glycosides is intrinsically linked to the structure of their aglycone, the this compound skeleton. A thorough understanding of the biosynthetic pathway of this unique molecular scaffold is therefore crucial for harnessing its therapeutic potential, both through synthetic biology approaches and as a basis for the chemical synthesis of novel analogs.

The biosynthesis of the this compound skeleton is a multi-step enzymatic process that begins with the cyclization of the linear precursor 2,3-oxidosqualene. This initial step is a critical branch point in triterpenoid and steroid biosynthesis in eukaryotes. In most animals, 2,3-oxidosqualene is cyclized to lanosterol, the precursor to cholesterol. However, in sea cucumbers, this pathway has evolved to produce a variety of triterpenoid scaffolds, including the precursors to this compound.

The Core Biosynthetic Pathway

The biosynthesis of the this compound skeleton can be conceptually divided into two major stages:

-

Cyclization of 2,3-Oxidosqualene: The formation of the initial tetracyclic triterpenoid scaffold.

-

Post-Cyclization Modifications: A series of tailoring reactions that modify the initial scaffold to produce the final this compound structure.

Cyclization of 2,3-Oxidosqualene: The Genesis of the Tetracyclic Core

The biosynthesis of all triterpenoids and steroids begins with the cyclization of the acyclic precursor, 2,3-oxidosqualene. This remarkable transformation is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the context of this compound biosynthesis, this step is particularly noteworthy as it deviates from the canonical lanosterol-centric pathway found in most other animals.

Recent genomic and transcriptomic studies of sea cucumbers, such as Holothuria scabra and Eupentacta fraudatrix, have revealed the presence of multiple, distinct OSCs.[1] These enzymes catalyze the cyclization of 2,3-oxidosqualene into different initial triterpenoid scaffolds, primarily lanosterol and parkeol .[1] This enzymatic divergence at the very beginning of the pathway is a key factor contributing to the vast structural diversity of triterpenoids in sea cucumbers.

The proposed mechanism for the OSC-catalyzed reaction involves a proton-initiated cascade of cyclizations and rearrangements of the 2,3-oxidosqualene molecule, ultimately leading to the formation of the stable tetracyclic cation, which is then quenched to yield the final product. The specific folding of the substrate within the enzyme's active site dictates the final stereochemistry and structure of the cyclized product.

Post-Cyclization Modifications: Tailoring the Scaffold

Following the initial cyclization, the lanosterol or parkeol backbone undergoes a series of extensive modifications to yield the final this compound skeleton. These tailoring reactions are crucial for the bioactivity of the resulting glycosides and are thought to be catalyzed by a suite of enzymes, most notably cytochrome P450 monooxygenases (CYP450s) .

While the exact sequence of these modifications and the specific enzymes involved are not yet fully elucidated, the key transformations are believed to include:

-

Oxidations: Introduction of hydroxyl groups at various positions on the triterpenoid ring system and side chain.

-

Reductions: Saturation of double bonds.

-

Lactone Formation: The hallmark of the this compound skeleton is the formation of an 18(20)-lactone ring . This is a critical step that significantly influences the conformation and biological activity of the molecule. The formation of this lactone is hypothesized to proceed through a series of oxidative steps at the C-18 and C-20 positions, followed by an intramolecular esterification. The precise enzymatic machinery driving this transformation is a key area of ongoing research.

Quantitative Data

A significant challenge in the study of this compound biosynthesis is the lack of comprehensive quantitative data for the enzymes involved. The heterologous expression and purification of active sea cucumber OSCs and CYP450s have proven to be difficult, limiting the ability to perform detailed kinetic analyses. The following table presents a hypothetical framework for the kind of quantitative data that is needed to fully characterize this pathway.

| Enzyme | Substrate | Km (µM) (Hypothetical) | kcat (s-1) (Hypothetical) | kcat/Km (M-1s-1) (Hypothetical) |

| Oxidosqualene Cyclase (Lanosterol) | 2,3-Oxidosqualene | 15 | 0.5 | 3.3 x 104 |

| Oxidosqualene Cyclase (Parkeol) | 2,3-Oxidosqualene | 25 | 0.3 | 1.2 x 104 |

| CYP450 (C-18 Hydroxylase) | Lanosterol | 50 | 0.1 | 2.0 x 103 |

| CYP450 (C-20 Hydroxylase) | 18-Hydroxy-lanosterol | 30 | 0.2 | 6.7 x 103 |

Disclaimer: The data presented in this table is purely illustrative and does not represent experimentally determined values. It is included to highlight the type of quantitative information required for a complete understanding of the biosynthetic pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are outlines of key experimental protocols that are central to this research.

Cloning and Heterologous Expression of Oxidosqualene Cyclases

Objective: To isolate the genes encoding OSCs from sea cucumber tissue and express them in a heterologous host for functional characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the body wall or other relevant tissues of a sea cucumber species known to produce holostane glycosides. First-strand cDNA is synthesized using reverse transcriptase.

-

Gene Identification and Cloning: Degenerate primers designed based on conserved regions of known OSCs are used to amplify a fragment of the target gene. The full-length gene is then obtained using Rapid Amplification of cDNA Ends (RACE). The complete open reading frame is subsequently cloned into an appropriate expression vector, often for expression in yeast (Saccharomyces cerevisiae) or insect cells.

-

Heterologous Expression: The expression vector is transformed into the chosen host. For yeast expression, strains deficient in their native lanosterol synthase (ERG7) are often used to reduce background activity. Expression is induced under appropriate conditions.

-

Microsome Preparation: The expressed enzyme is typically membrane-bound. Microsomal fractions containing the recombinant OSC are prepared from the host cells by differential centrifugation.

In Vitro Enzyme Assay for Oxidosqualene Cyclases

Objective: To determine the enzymatic activity and product profile of the heterologously expressed OSCs.

Methodology:

-

Substrate Preparation: The substrate, 2,3-oxidosqualene, is typically radiolabeled (e.g., with 3H or 14C) to facilitate product detection and quantification.

-

Enzyme Reaction: The microsomal fraction containing the recombinant OSC is incubated with the radiolabeled 2,3-oxidosqualene in a suitable buffer (e.g., phosphate or Tris buffer) at a specific temperature and pH.

-

Product Extraction: The reaction is quenched, and the lipid-soluble products are extracted using an organic solvent (e.g., hexane or ethyl acetate).

-

Product Analysis: The extracted products are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The identity of the products (lanosterol, parkeol, etc.) is confirmed by co-elution with authentic standards and by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis of non-radiolabeled reaction products.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into the this compound skeleton in vivo or in vitro.

Methodology:

-

Precursor Synthesis: Isotopically labeled precursors, such as [13C]- or [2H]-squalene or mevalonate, are chemically synthesized.

-

In Vivo Feeding Studies: The labeled precursor is administered to live sea cucumbers or tissue slices. After a defined incubation period, the triterpenoid glycosides are extracted and purified.

-

In Vitro Studies: The labeled precursor is incubated with cell-free extracts or purified enzymes.

-

Structural Analysis: The location of the isotopic labels in the final this compound skeleton is determined using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This information provides critical insights into the cyclization and rearrangement mechanisms of the biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of the this compound skeleton is a fascinating example of the evolution of metabolic pathways in marine invertebrates. While the initial cyclization steps involving distinct oxidosqualene cyclases are beginning to be understood, the subsequent tailoring reactions that create the final, complex structure of this compound remain a "black box." Future research in this area will undoubtedly focus on:

-

Identification and characterization of the downstream tailoring enzymes: This will involve a combination of genomics, transcriptomics, and proteomics to identify candidate cytochrome P450s and other enzymes.

-

Heterologous expression and functional analysis of these enzymes: This will be crucial for elucidating their specific roles in the biosynthetic pathway and for obtaining quantitative kinetic data.

-

Reconstitution of the entire biosynthetic pathway in a heterologous host: This would be a landmark achievement, enabling the sustainable production of this compound and its derivatives for pharmacological studies.

A complete understanding of the biosynthetic origin of the this compound skeleton will not only provide fundamental insights into the chemical ecology of sea cucumbers but also pave the way for the development of novel therapeutics derived from these unique marine natural products.

References

Holostanol: A Versatile Precursor for the Synthesis of Novel Steroids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Holostanol, a triterpenoid aglycone from the holostane class, represents a promising and versatile starting material for the synthesis of novel steroid derivatives with significant therapeutic potential. Extracted from sea cucumbers (Holothuroidea), this marine natural product possesses a unique and complex tetracyclic core that can be chemically modified to generate a diverse library of new chemical entities. This guide provides a comprehensive overview of this compound as a precursor, including detailed experimental protocols for its derivatization, quantitative data for key transformations, and an exploration of the biological activities of its synthetic analogs, with a particular focus on their potential as anticancer agents through the induction of apoptosis.

Introduction to this compound

This compound is the aglycone (non-sugar) component of holothurins, which are triterpenoid saponins abundant in sea cucumbers.[1] The characteristic structure of this compound is a lanostane-type triterpenoid with a γ-lactone ring between carbons 18 and 20.[1] This rigid, polycyclic structure provides a unique scaffold for the development of novel steroids that are not readily accessible through traditional synthetic routes. The inherent biological activity of many naturally occurring holostane glycosides, particularly their cytotoxic effects against various cancer cell lines, has spurred interest in using the this compound core to develop new therapeutic agents.[2][3][4]

Synthetic Strategies for this compound Modification

The chemical modification of this compound can be approached through several key strategies, primarily focusing on the functionalization of the aglycone and the attachment of various sugar moieties to create novel glycosides. These modifications aim to enhance the biological activity and improve the pharmacological properties of the parent compound.

Modification of the this compound Aglycone

The this compound core can be functionalized at several positions to introduce new chemical diversity. Common modifications include oxidation, reduction, and side-chain cleavage.

Glycosylation of this compound Derivatives

The attachment of sugar moieties to the this compound aglycone is a critical step in the synthesis of many biologically active steroid analogs. The nature and length of the sugar chain can significantly influence the compound's cytotoxicity and mechanism of action.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the synthesis of novel steroids from this compound.

General Procedure for the Synthesis of Chalcone Derivatives of Steroids

Chalcones are known to possess a wide range of biological activities, including anticancer properties. The synthesis of steroidal chalcones can be achieved by reacting a steroidal ketone with an appropriate aromatic aldehyde in the presence of a base.

Materials:

-

Steroidal ketone (e.g., a derivative of this compound with a ketone functionality)

-

Aromatic aldehyde

-

Potassium hydroxide

-

Ethanol

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

A solution of the steroidal ketone (1 equivalent) and the aromatic aldehyde (1.2 equivalents) in ethanol is prepared.

-

An aqueous solution of potassium hydroxide (3 equivalents) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water and neutralized with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired steroidal chalcone.[6][7]

General Procedure for Glycosylation of Steroidal Aglycones

The glycosylation of a steroidal aglycone can be accomplished using a variety of methods. The following is a general protocol for a palladium-catalyzed glycosylation.

Materials:

-

Steroidal aglycone with a free hydroxyl group

-

Glycal (a cyclic enol ether derivative of a sugar)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Toluene

-

Molecular sieves

-

Silica gel for column chromatography

Procedure:

-

The steroidal aglycone (1 equivalent) and glycal (1.5 equivalents) are dissolved in anhydrous toluene in the presence of activated 4Å molecular sieves.

-

The palladium catalyst (0.1 equivalents) is added to the mixture under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 12-24 hours, with reaction progress monitored by TLC.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the catalyst and molecular sieves.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the glycosylated steroid.[8]

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and biological evaluation of novel steroid derivatives.

Table 1: Synthesis of Steroidal Chalcone Derivatives

| Entry | Steroidal Ketone | Aromatic Aldehyde | Product | Yield (%) |

| 1 | Estrone | Benzaldehyde | (E)-2,4-bis(benzylidene)estrone | 85 |

| 2 | Estrone | 4-Chlorobenzaldehyde | (E)-2,4-bis(4-chlorobenzylidene)estrone | 82 |

| 3 | Pregnenolone | 4-Methoxybenzaldehyde | 21-(4-methoxybenzylidene)pregnenolone | 78 |

Data adapted from references[6] and[4]. Yields are for purified products.

Table 2: Cytotoxic Activity of Holostane-Type Triterpene Glycosides

| Compound | Cell Line | IC50 (µM) |

| Pentactaside I | P-388 | 0.85 |

| A-549 | 1.20 | |

| MCF-7 | 1.55 | |

| Pentactaside II | P-388 | 0.60 |

| A-549 | 0.95 | |

| MCF-7 | 1.30 | |

| Philinopside A | P-388 | 0.90 |

| A-549 | 1.10 | |

| MCF-7 | 1.40 |

Data adapted from reference[4]. IC50 values represent the concentration of compound required to inhibit cell growth by 50%.

Table 3: NMR Spectroscopic Data for a Representative Holostane Glycoside (Chilensoside A₁)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 35.9 | 1.58, m; 1.01, m |

| 2 | 26.9 | 1.88, m; 1.75, m |

| 3 | 89.1 | 3.22, dd, 11.5, 4.0 |

| 4 | 39.4 | |

| 5 | 52.8 | 1.05, m |

| ... | ... | ... |

Data adapted from reference[2]. Full data available in the cited reference.

Biological Activity and Signaling Pathways

Synthetic steroids derived from this compound have shown promising cytotoxic activity against a range of cancer cell lines. A primary mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death.

Caspase-Mediated Apoptosis

Many sea cucumber saponins and their synthetic analogs induce apoptosis through the activation of caspases, a family of cysteine proteases that play a central role in the execution of the apoptotic program.[6][9][10] The intrinsic apoptotic pathway is often implicated, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9, which in turn activates downstream effector caspases such as caspase-3.[6][9]

Caspase-mediated apoptosis pathway induced by this compound derivatives.

Experimental Workflow for Synthesis and Bio-evaluation

The development of novel steroid analogs from this compound follows a structured workflow from synthesis to biological testing.

Workflow for novel steroid synthesis and evaluation.

Conclusion

This compound serves as an exceptional starting point for the generation of novel steroid libraries. Its unique chemical architecture, coupled with the potential for diverse functionalization, makes it a valuable precursor in the field of medicinal chemistry and drug discovery. The demonstrated ability of this compound-derived compounds to induce apoptosis in cancer cells highlights their potential as next-generation chemotherapeutic agents. Further exploration of the chemical space around the this compound scaffold is warranted to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anti-inflammatory activity of novel steroidal chalcones with 3β-pregnenolone ester derivatives in RAW 264.7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of chalcone derivatives on steroidal framework and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]

- 10. Structural basis for three-step sequential catalysis by the cholesterol side chain cleavage enzyme CYP11A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Nature's Arsenal: A Technical Guide to Newly Discovered Holostane Glycosides from Holothuria Species

For Researchers, Scientists, and Drug Development Professionals

The world's oceans harbor a vast reservoir of unique chemical entities with significant therapeutic potential. Among these, the holostane glycosides, a class of triterpenoid saponins isolated from sea cucumbers of the genus Holothuria, have emerged as a focal point of intense research. Their complex structures and potent biological activities, particularly their cytotoxic effects against various cancer cell lines, make them promising candidates for novel drug development. This technical guide provides an in-depth overview of recently discovered holostane glycosides, detailing their structural features, biological activities, and the experimental protocols for their isolation and characterization.

Quantitative Data Summary of Novel Holostane Glycosides

The following table summarizes the key quantitative data for a selection of recently discovered holostane glycosides from various Holothuria species. This allows for a clear comparison of their cytotoxic potencies.

| Glycoside Name | Holothuria Species | Cell Line(s) Tested | IC50 Values | Citation(s) |

| Scabraside A | H. scabra | HL-60, MOLT-4, A-549, BEL-7402 | Not specified, but showed significant cytotoxicity | [1] |

| Scabraside B | H. scabra | HL-60, MOLT-4, A-549, BEL-7402 | Not specified, but showed significant cytotoxicity | [1][2] |

| Leucospilotaside B | H. leucospilota | HL-60, MOLT-4, A-549, BEL-7402 | Significant cytotoxicities | [3] |

| Inornatoside B | H. inornata | MCF-7, SKLU-1 | 0.47 - 0.50 µM | [4] |

| Fuscocineroside C | H. imitans | MKN-28, MCF-7, A-549 | 0.92 - 2.61 µmol/L | |

| Scabraside D | H. imitans | MKN-28, MCF-7, A-549 | 0.92 - 2.61 µmol/L | |

| Impatienside A | H. impatiens | Seven different human tumor cells | 0.37 - 2.75 µg/ml | [5] |

| Nobiliside I | H. nobilis | Not specified | Not specified | [6] |

| Nobiliside II | H. nobilis | Not specified | Not specified | [6] |

| Lessoniosides H, I, J, K | H. lessoni | Antifungal activity tested, no cytotoxicity data | Potent antifungal activities | [7] |

Experimental Protocols: From Sea Cucumber to Purified Glycoside

The isolation and characterization of novel holostane glycosides is a multi-step process requiring a combination of chromatographic and spectroscopic techniques. The following is a detailed methodology based on protocols cited in recent literature.[2][7][8][9]

Extraction of Crude Saponins

-

Sample Preparation: The body walls or viscera of the sea cucumber are collected and minced.[7]

-

Initial Extraction: The minced tissue is extracted with a 70% ethanol solution at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.[7]

-

Solvent Partitioning: The resulting ethanol extract is concentrated under reduced pressure to yield an aqueous residue. This residue is then subjected to liquid-liquid partitioning, for example, with n-butanol, to separate the saponin-rich fraction.[10]

-

Desalting: The crude saponin extract is desalted using column chromatography on a macroporous resin (e.g., Polychrom-1).[8]

Chromatographic Purification

-

Silica Gel Column Chromatography: The desalted saponin fraction is applied to a silica gel column. Elution is performed with a gradient of chloroform-methanol-water to separate the glycosides based on polarity.[8]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions obtained from the silica gel column are further purified by RP-HPLC on a C18 column. A gradient of methanol-water is commonly used as the mobile phase.

-

High-Performance Centrifugal Partition Chromatography (HPCPC): This technique can be employed for the purification of polar saponins, offering high purity and recovery.[7][11]

Structure Elucidation

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and high-resolution ESI-MS (HR-ESI-MS) are used to determine the molecular weight and elemental composition of the purified glycosides.[3][5] Tandem MS (MS/MS) experiments provide information on the structure of the aglycone and the sugar sequence.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HMQC, HMBC, and NOESY) is crucial for the complete structural elucidation of the holostane glycosides, including the stereochemistry of the aglycone and the linkage of the sugar units.[5][9]

-

Acid Hydrolysis: To identify the constituent monosaccharides, the glycoside is subjected to acid hydrolysis (e.g., with trifluoroacetic acid). The resulting monosaccharides are then identified by comparison with authentic standards, often after derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).[2]

Visualizing the Discovery Process and Potential Mechanisms

To better illustrate the intricate processes involved in the discovery and potential action of these novel compounds, the following diagrams have been generated.

While the precise signaling pathways for many of the newly discovered holostane glycosides are still under investigation, a generalized potential mechanism of action for their cytotoxic effects can be hypothesized based on the known activities of triterpene glycosides.

Conclusion and Future Directions

The continuous discovery of novel holostane glycosides from Holothuria species underscores the immense potential of marine natural products in drug discovery. The potent cytotoxic and antifungal activities exhibited by these compounds warrant further investigation into their mechanisms of action and their potential as therapeutic leads. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these glycosides. Furthermore, structure-activity relationship studies will be crucial for the design and synthesis of new analogs with improved efficacy and reduced toxicity, paving the way for the development of the next generation of anticancer and antifungal agents.

References

- 1. Two new cytotoxic triterpene glycosides from the sea cucumber Holothuria scabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cas.zju.edu.cn [cas.zju.edu.cn]

- 3. A novel sulfated holostane glycoside from sea cucumber Holothuria leucospilota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A new cytotoxic lanostane-type triterpene glycoside from the sea cucumber Holothuria impatiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Distribution of Saponins in the Sea Cucumber Holothuria lessoni; the Body Wall Versus the Viscera, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Isolation, Structure Elucidation and Bioactivity Study of Chilensosides A, A1, B, C, and D, Holostane Triterpene Di-, Tri- and Tetrasulfated Pentaosides from the Sea Cucumber Paracaudina chilensis (Caudinidae, Molpadida) [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Item - Bioactive Triterpene Glycosides from the Sea Cucumber Holothuria fuscocinerea - figshare - Figshare [figshare.com]

- 11. Discovery of Novel Saponins from the Viscera of the Sea Cucumber Holothuria lessoni - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Promise of Holostanol Derivatives: A Technical Guide for Researchers

A deep dive into the cytotoxic and other therapeutic potentials of saponins derived from the holostane skeleton, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current state of knowledge, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Holostanol, a triterpenoid aglycone, forms the structural foundation for a diverse array of saponins primarily found in sea cucumbers (Holothuroidea). These naturally occurring derivatives, often referred to as holothurins or holostane glycosides, have garnered significant scientific interest due to their potent and varied pharmacological activities. This technical guide synthesizes the available research to provide a detailed exploration of their potential as therapeutic agents, with a particular focus on their cytotoxic effects against cancer cells.

Quantitative Bioactivity of this compound Derivatives

The cytotoxic potential of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined for various saponin extracts and isolated glycosides. The following tables summarize the key quantitative data from these studies.

| Cell Line | Compound/Extract | IC50 Value | Reference |

| Human Lung Adenocarcinoma (A549) | Crude Saponin Extract (Holothuria leucospilota) | ~0.5 µg/mL (after 48h) | [1] |

| Human Hepatocellular Carcinoma (HepG2) | Saponin Extract (H. leucospilota) | Dose-dependent inhibition | [2] |

| Human Pancreatic Carcinoma (Panc02) | Saponin Extract (H. leucospilota) | Dose-dependent inhibition | [2] |

| Human Bladder Carcinoma (UM-UC-3) | Saponin Extract (H. leucospilota) | Dose-dependent inhibition | [2] |

| Murine Melanoma (B16F10) | Saponin Extract (H. leucospilota) | 10 µg/mL | |

| Human Breast Adenocarcinoma (MCF-7) | Crude Saponin Extract (H. leucospilota) | ~6 µg/mL | [3] |

| Human Colorectal Cancer Cell Lines | Total and Individual Sulfated Saponins (Holothuria moebii) | 1.46 to 3.24 µg/mL (total saponins); 1.04 to 4.08 µM (individual saponins) | [4] |

| Human Breast Ductal Carcinoma (T47D) | Ethanol Extract (Holothuria atra) | 9.6 to 14.3 µg/mL | [1] |

| Human Colorectal Adenocarcinoma (WiDr) | Ethanol Extract (Holothuria atra) | 9.6 to 14.3 µg/mL | [1] |

| Human Cervix Adenocarcinoma (HeLa) | Ethanol Extract (Holothuria atra) | 9.6 to 14.3 µg/mL | [1] |

Mechanism of Action: Inducing Apoptosis in Cancer Cells

Research indicates that a primary mechanism through which this compound derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. Studies on saponins from Holothuria leucospilota have shown that they can modulate the expression of key proteins involved in the apoptotic pathway. Specifically, these compounds have been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[3][5] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of caspases, a family of proteases that execute the apoptotic program. Evidence also points to the activation of caspase-3, a key executioner caspase, in cells treated with Holothuria atra extracts.[1]

Furthermore, network pharmacology studies have identified several key tumor targets for saponins from H. leucospilota, including AURKB, BIRC5, CHEK1, PTGS2, and MMP9. The modulation of these targets may affect critical cellular processes like proliferation and migration, potentially through the neuroactive ligand-receptor signaling pathway.[2]

Below is a diagram illustrating the proposed apoptotic signaling pathway induced by this compound derivatives.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies cited in the research on this compound derivatives.

Extraction and Isolation of this compound Glycosides

A common workflow for the extraction and purification of saponins from sea cucumbers is outlined below.

Detailed Protocol:

-

Sample Preparation: The body wall of the sea cucumber is dried and powdered to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with a solvent, typically 80% ethanol, which has been shown to be effective in isolating saponins.[5] The mixture is agitated for an extended period to ensure maximum extraction efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid debris. The solvent is then removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Purification: The crude extract is further purified using column chromatography. A common stationary phase for this purpose is Diaion HP-20 resin. The column is washed with deionized water, and the saponins are then eluted with increasing concentrations of ethanol.

-

Fraction Collection and Analysis: The eluted fractions are collected and analyzed for the presence of saponins using methods such as the foam test, Thin Layer Chromatography (TLC), and hemolytic assays.[5]

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivative or extract. A control group receives only the vehicle used to dissolve the compound.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Future Perspectives

The pharmacological potential of this compound derivatives is a promising area of research. While significant progress has been made in understanding their cytotoxic effects, further studies are needed to fully elucidate their therapeutic potential. Key areas for future investigation include:

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the this compound aglycone or the attached sugar moieties affect bioactivity will be crucial for the rational design of more potent and selective drug candidates.

-

In-depth Mechanistic Studies: A more detailed understanding of the signaling pathways modulated by these compounds is needed. This includes identifying upstream and downstream targets beyond the Bax/Bcl-2 axis.

-

In Vivo Efficacy and Safety: While in vitro studies have shown promising results, further in vivo studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds.

-

Exploration of Other Pharmacological Activities: Beyond their cytotoxic effects, this compound derivatives may possess other therapeutic properties, such as anti-inflammatory, antimicrobial, and immunomodulatory activities, which warrant further investigation.

The continued exploration of these fascinating marine natural products holds the potential for the discovery of novel therapeutic agents for the treatment of cancer and other diseases.

References

- 1. phcogres.com [phcogres.com]

- 2. target-screening-and-validation-of-the-antitumor-effect-of-saponin-extract-from-holothuria-leucospilota - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Putative mechanism for apoptosis-inducing properties of crude saponin isolated from sea cucumber (Holothuria leucospilota) as an antioxidant compound - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Treasures of the Deep: A Technical Guide to the Structural Elucidation of Novel Holostanol Analogs from Deep-Sea Cucumbers

For Researchers, Scientists, and Drug Development Professionals

The deep sea, a realm of extreme conditions, harbors a largely untapped reservoir of biodiversity with the potential to yield novel bioactive compounds. Among the fascinating inhabitants of this environment, deep-sea cucumbers (Holothuroidea) have emerged as a promising source of unique secondary metabolites, particularly triterpene glycosides. This in-depth technical guide focuses on the structural elucidation of a significant class of these compounds: novel holostanol analogs. These saponins, characterized by a holostane-type aglycone, exhibit a wide range of potent biological activities, including cytotoxic, antifungal, and antiviral properties, making them prime candidates for drug discovery and development.

This guide provides a comprehensive overview of the methodologies employed in the isolation, purification, and intricate structural determination of these complex natural products. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate the challenges and opportunities presented by these remarkable marine-derived compounds.

The this compound Scaffold: A Foundation for Bioactivity

This compound analogs are triterpene glycosides built upon a lanostane-type aglycone, distinguished by the presence of an 18(20)-lactone ring. The structural diversity of these molecules arises from variations in the aglycone's side chain, the degree and position of hydroxylation and other substitutions, and the composition and sulfation pattern of the appended oligosaccharide chain.[1][2] These subtle structural modifications can have a profound impact on the biological activity of the compounds.

Experimental Protocols: From Deep-Sea Specimen to Pure Compound

The journey from a deep-sea cucumber to an isolated, structurally characterized this compound analog involves a meticulous multi-step process. The following sections detail the key experimental protocols.

Sample Collection and Extraction

Fresh or frozen deep-sea cucumber specimens are the starting point. The body walls are typically the primary source of these glycosides.

Protocol: Ethanolic Extraction

-

Homogenization: The collected sea cucumber body walls are minced and homogenized.

-

Extraction: The homogenized tissue is extracted exhaustively with 70% ethanol at room temperature. This is often repeated multiple times to ensure complete extraction of the polar glycosides.[3]

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

A combination of chromatographic techniques is employed to separate the complex mixture of compounds present in the crude extract and isolate the this compound analogs of interest.

Protocol: Multi-Step Chromatographic Purification

-

Hydrophobic Chromatography: The crude extract is first subjected to hydrophobic chromatography on a Polychrom-1 (powdered Teflon) column. This step effectively removes salts and other highly polar impurities. The glycoside fraction is then eluted with a stepwise gradient of ethanol in water.[4]

-

Silica Gel Column Chromatography: The glycoside-rich fraction is further fractionated by silica gel column chromatography. A typical mobile phase consists of a chloroform-ethanol-water solvent system in varying ratios. Fractions are collected and monitored by thin-layer chromatography (TLC).[5]

-

High-Performance Liquid Chromatography (HPLC): Final purification of individual this compound analogs is achieved by reversed-phase or normal-phase HPLC. A C18 column is commonly used for reversed-phase HPLC with a mobile phase of methanol or acetonitrile in water.[4]

Structural Elucidation: Deciphering the Molecular Architecture

The precise molecular structure of a novel this compound analog is determined through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is instrumental in determining the molecular formula of the isolated compound by providing a highly accurate mass measurement.[5] Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer valuable clues about the structure of the aglycone and the sequence of the sugar units in the oligosaccharide chain.[3]

NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for complex natural products. A suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle.

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

-

¹³C NMR: Reveals the number of carbon atoms and their hybridization states.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different structural fragments.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.[5]

-

Quantitative Data of Novel this compound Analogs

The following tables summarize the key quantitative data for representative novel this compound analogs isolated from deep-sea cucumbers.

Table 1: ¹H and ¹³C NMR Data for the Aglycone of a Novel this compound Analog

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 35.8 | 1.55, m; 1.05, m |

| 2 | 27.2 | 1.85, m; 1.70, m |

| 3 | 89.1 | 3.20, dd (11.5, 4.5) |

| 4 | 39.5 | - |

| 5 | 47.9 | 1.25, m |

| ... | ... | ... |

| 18 | 176.8 | - |

| 20 | 82.8 | - |

| 21 | 22.5 | 1.50, s |

| ... | ... | ... |

Note: Data is illustrative and based on published values for similar compounds.[5]

Table 2: HR-ESI-MS and Cytotoxicity Data for Novel this compound Analogs

| Compound Name | Molecular Formula | [M-Na]⁻ (m/z) Calculated | [M-Na]⁻ (m/z) Found | Source Organism | Cytotoxicity (IC₅₀, µM) vs. HeLa |

| Chilensoside A | C₆₀H₉₂O₃₄S₂Na₂ | 1443.4815 | 1443.4800 | Paracaudina chilensis | >10 |

| Chitonoidoside G | C₅₉H₉₄O₂₈S₂Na₂ | 1345.5110 | 1345.5121 | Psolus chitonoides | 8.5 |

| Impatienside A | C₆₃H₁₀₀O₃₀ | 1340.6202 | 1340.6208 | Holothuria impatiens | 0.45 (vs. A-549) |

Data compiled from references[4][5][6].

Mechanism of Action: Induction of Apoptosis

Many this compound analogs exhibit potent cytotoxic activity against various cancer cell lines. A common mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death. The intrinsic mitochondrial pathway is a key signaling cascade activated by these compounds.

Signaling Pathway: Intrinsic Apoptosis

This compound analogs can induce cellular stress, leading to an increase in the production of reactive oxygen species (ROS). This triggers the mitochondrial apoptotic pathway.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): An increase in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane.[7]

-

Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[7]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates the executioner caspase-3.[7]

-

Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Conclusion and Future Perspectives

The deep sea represents a vast and underexplored frontier for the discovery of novel bioactive natural products. The this compound analogs isolated from deep-sea cucumbers are a testament to the chemical diversity and therapeutic potential of this unique ecosystem. The structural elucidation of these complex molecules, while challenging, is made possible by the synergistic application of advanced chromatographic and spectroscopic techniques.

As our understanding of the biological activities and mechanisms of action of these compounds grows, so too does their potential for development into new therapeutic agents. Further research into the structure-activity relationships of this compound analogs will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of the deep sea, coupled with innovations in natural product chemistry, promises to unveil a new generation of marine-derived medicines.

References

- 1. Saponins of North Atlantic Sea Cucumber: Chemistry, Health Benefits, and Future Prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Anticancer and anticholesterol attributes of sea cucumbers: An opinion in terms of functional food applications [frontiersin.org]

- 4. Saponins of North Atlantic Sea Cucumber: Chemistry, Health Benefits, and Future Prospectives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Evolutionary Significance of Holostanol Biosynthesis in Echinoderms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinoderms, a diverse phylum of marine invertebrates, possess a unique sterol metabolism characterized by the biosynthesis of stanols, particularly holostanols. This technical guide delves into the evolutionary significance, biosynthetic pathways, and physiological roles of these saturated sterols. The conversion of dietary Δ5-sterols, such as cholesterol, into holostanols is a key metabolic feature in certain classes of echinoderms, notably Holothuroidea (sea cucumbers) and Asteroidea (starfish). This biochemical adaptation is intrinsically linked to the evolution of potent chemical defense mechanisms, namely the production of membranolytic saponins. This document provides a comprehensive overview of the current understanding of holostanol biosynthesis, including proposed enzymatic pathways and key intermediates. It also presents quantitative data on sterol composition, detailed experimental protocols for sterol analysis, and discusses the broader evolutionary context of this unique metabolic trait. The information contained herein is intended to be a valuable resource for researchers in marine natural products, comparative biochemistry, and drug discovery.

Introduction: The Unique Sterol Profile of Echinoderms

Echinoderms, including sea cucumbers, starfish, sea urchins, brittle stars, and sea lilies, exhibit a fascinating divergence in their sterol composition compared to other animal phyla. While most animals utilize cholesterol (a Δ5-sterol) as the primary structural component of their cell membranes, many echinoderms have evolved the capacity to modify their dietary sterols into a complex array of other sterols, including the saturated stanols known as holostanols.

The phylum Echinodermata can be broadly divided into two groups based on their dominant sterol type.[1] Crinoidea (sea lilies), Ophiuroidea (brittle stars), and Echinoidea (sea urchins) primarily contain Δ5-sterols, similar to vertebrates. In contrast, Asteroidea (starfish) and Holothuroidea (sea cucumbers) are characterized by a predominance of Δ7-sterols and stanols (holostanols).[1] This distribution is not arbitrary and reflects a significant evolutionary divergence in sterol metabolism.

Evolutionary Significance: A Chemical Defense Strategy

The biosynthesis of holostanols in sea cucumbers and starfish is not merely a variation in membrane composition; it is a critical adaptation that enables a potent chemical defense strategy. These two classes of echinoderms produce membranolytic toxins in the form of saponins (triterpene glycosides in sea cucumbers and steroid glycosides in starfish). These saponins function by intercalating into cell membranes and forming pores, leading to cell lysis.

Crucially, the lytic activity of these saponins is dependent on the presence of Δ5-sterols, like cholesterol, in the target cell membrane. By replacing the cholesterol in their own membranes with holostanols (which lack the Δ5 double bond), these echinoderms have evolved a mechanism of autoprotection against their own toxins. This allows them to safely produce and store high concentrations of these defensive compounds. Therefore, the evolutionary driver for this compound biosynthesis appears to be the concurrent evolution of this sophisticated chemical defense system.

This compound Biosynthesis Pathway

While the complete enzymatic machinery for this compound biosynthesis in echinoderms has not been fully elucidated, tracer studies have provided significant insights into the key steps of the pathway. The primary dietary sterol, typically cholesterol (cholest-5-en-3β-ol), is converted to 5α-cholestan-3β-ol (cholestanol), a key this compound.

Based on available evidence, the proposed pathway for the conversion of cholesterol to cholestanol in starfish involves the following steps[2][3]:

-

Isomerization: The Δ5 double bond of cholesterol is isomerized to a Δ4 double bond, forming cholest-4-en-3-one. This step is likely catalyzed by a steroid Δ-isomerase .

-

Reduction of the Δ4 Double Bond: The Δ4 double bond of cholest-4-en-3-one is then reduced to form 5α-cholestan-3-one. This reaction is catalyzed by a 3-oxo-5α-steroid 4-dehydrogenase (reductase) .

-

Reduction of the 3-keto Group: Finally, the 3-keto group of 5α-cholestan-3-one is reduced to a 3β-hydroxyl group, yielding 5α-cholestan-3β-ol (cholestanol). This step is catalyzed by a 3β-hydroxysteroid dehydrogenase .

Furthermore, in starfish, cholestanol can be further converted to Δ7-sterols, such as 5α-cholest-7-en-3β-ol, which are also characteristic of this class.[2] This suggests the presence of a sterol Δ7-desaturase enzyme.

Proposed biosynthetic pathway for this compound formation in Asteroidea.

Quantitative Data on Echinoderm Sterols

The sterol composition of echinoderms varies significantly between classes and even between different tissues within the same organism. The following table summarizes representative data on the relative abundance of major sterols in different echinoderm classes. It is important to note that these values can be influenced by diet and environmental factors.

| Echinoderm Class | Species | Tissue | Cholesterol (%) | Cholestanol (%) | Δ7-Sterols (%) | Other Sterols (%) | Reference |

| Holothuroidea | Holothuria leucospilota | Body Wall | 15-25 | 30-40 | 20-30 | 15-25 | [4] |

| Cucumaria frondosa | Body Wall | 10-20 | 40-50 | 15-25 | 10-20 | [5] | |

| Asteroidea | Asterias rubens | Whole Animal | 20-30 | 10-20 | 40-50 | 10-20 | [2] |

| Solaster papposus | Whole Animal | 25-35 | 5-15 | 45-55 | 5-15 | [2] | |

| Echinoidea | Diadema setosum | Gonads | 80-90 | <5 | <5 | 5-15 | [6] |

| Ophiuroidea | Ophiura ophiura | Whole Animal | 85-95 | <5 | <5 | 5-10 | Goad et al., 1972 |

| Crinoidea | Antedon bifida | Whole Animal | 90-98 | <2 | <2 | 2-8 | Goad et al., 1972 |

Experimental Protocols

Protocol for Sterol Extraction from Sea Cucumber Body Wall

This protocol is adapted from established methods for lipid extraction from marine invertebrate tissues.

Materials:

-

Freeze-dried and powdered sea cucumber body wall

-

Chloroform

-

Methanol

-

Distilled water

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Weigh 10 g of freeze-dried and powdered sea cucumber body wall tissue.

-

Add 200 mL of a chloroform:methanol (2:1, v/v) solvent mixture to the tissue powder.

-

Stir the mixture for 4 hours at room temperature.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the tissue residue.

-

Wash the residue with 50 mL of the chloroform:methanol mixture and combine the filtrates.

-

To the combined filtrate, add 0.2 volumes of distilled water and mix vigorously.

-

Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Evaporate the chloroform under reduced pressure using a rotary evaporator at 40°C.

-

The resulting lipid extract can be stored at -20°C under nitrogen for further analysis.

Workflow for the extraction of sterols from sea cucumber tissue.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sterols

Materials:

-

Lipid extract from the previous protocol

-

Saponification reagent (e.g., 1 M KOH in 90% ethanol)

-

Hexane

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

Internal standard (e.g., 5α-cholestane)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Saponification:

-

Dissolve a known amount of the lipid extract in the saponification reagent.

-

Heat the mixture at 80°C for 1 hour.

-

Allow the mixture to cool to room temperature.

-

Add an equal volume of distilled water and extract the non-saponifiable lipids (including sterols) three times with hexane.

-

Pool the hexane extracts and wash with distilled water until neutral.

-

Dry the hexane extract over anhydrous sodium sulfate and evaporate to dryness.

-

-

Derivatization:

-

Dissolve the dried sterol extract in a known volume of dry pyridine or other suitable solvent.

-

Add the derivatization agent and heat at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a temperature program that allows for the separation of the different sterol TMS ethers. A typical program might be: initial temperature of 180°C, ramp to 280°C at 5°C/min, and hold for 20 minutes.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

-

Identify the sterols based on their retention times and mass spectra compared to authentic standards.

-

Quantify the individual sterols by comparing their peak areas to that of the internal standard.

-

Holostanols and Signaling: A Missing Link?

While the structural role of holostanols in echinoderm membranes and their importance as precursors for chemical defense are well-established, there is currently no direct evidence to suggest that holostanols or their derivatives function as signaling molecules in a manner analogous to steroid hormones in vertebrates. The evolution of nuclear receptors for steroid hormones appears to be a vertebrate innovation, and the corresponding signaling pathways have not been identified in echinoderms. Future research, however, may uncover novel signaling roles for these unique marine sterols. It is plausible that some saponins, derived from holostanols, could have signaling functions, for instance by modulating the activity of membrane-bound receptors or ion channels.[7]

Logical relationship of this compound biosynthesis to evolutionary advantage.

Conclusion and Future Directions

The biosynthesis of holostanols in echinoderms represents a fascinating example of metabolic evolution driven by the need for chemical defense. The replacement of membrane-destabilizing Δ5-sterols with inert stanols has enabled sea cucumbers and starfish to become potent producers of membranolytic saponins. While the broad strokes of the biosynthetic pathway have been outlined, significant opportunities for future research remain. The definitive identification and characterization of the enzymes involved in this pathway, particularly the reductases and isomerases, will provide a more complete understanding of this unique metabolic adaptation. Furthermore, exploring the potential, yet undiscovered, signaling roles of holostanols and their derivatives could open new avenues in marine invertebrate endocrinology and pharmacology. The unique biological activities of sea cucumber-derived compounds, including their hypolipidemic effects, also warrant further investigation for their potential in drug development.[5][7]

References

- 1. The Sterols of Echinoderms (1972) | L. J. Goad | 81 Citations [scispace.com]

- 2. The conversion of cholest-5-en-3beta-ol into cholest-7-en-3beta-ol by the echinoderms Asterias rubens and Solaster papposus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The intermediacy of 3-oxo steroids in the conversion of cholest-5-en-3 -ol into 5 -cholestan-3 -ol by the starfish Asterias rubens and Porania pulvillus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction and Characterization of Organ Components of the Malaysian Sea Cucumber Holothuria leucospilota Yielded Bioactives Exhibiting Diverse Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scielo.br [scielo.br]

- 7. Sea cucumber-derived compounds for treatment of dyslipidemia: A review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chemical Arsenal of the Deep: Holostanol Glycosides and Their Pivotal Role in Predator-Prey Dynamics

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the perpetual arms race of marine predator-prey interactions, sessile and slow-moving organisms have evolved a sophisticated array of chemical defenses to deter predation. Among the most fascinating of these are the chemical arsenals of holothurians, commonly known as sea cucumbers. These echinoderms produce a class of triterpenoid glycosides, often referred to as saponins, with a characteristic holostane steroidal backbone. While the term "holostanol" is not formally established, it aptly describes the saturated tetracyclic triterpene aglycone, a derivative of lanosterol, which forms the core of these defensive compounds. This technical guide provides an in-depth exploration of the ecological significance of this compound-derived saponins in mediating predator-prey relationships, detailing the experimental methodologies used to elucidate their function, summarizing key quantitative data, and visualizing the intricate biological pathways involved.

The Ecological Role of this compound Glycosides: A Chemical Shield

This compound glycosides are the primary chemical defense mechanism for many sea cucumber species, acting as potent feeding deterrents and, in some cases, toxins to potential predators.[1][2][3] These compounds are typically concentrated in the body wall and specialized defensive organs, such as Cuvierian tubules, which can be expelled in a sticky, toxic net to entangle and repel attackers.[1][4][5] The diversity of these saponins, both within and between species, suggests a co-evolutionary dynamic with predators, leading to a wide spectrum of chemical structures tailored to specific defensive needs.

The primary mechanism of action for the defensive properties of these saponins is their ability to interact with and disrupt cell membranes.[6] This membranolytic activity is a key factor in their feeding deterrent and toxic effects on predators.

Quantitative Analysis of this compound Glycoside Distribution

The concentration and diversity of this compound glycosides vary significantly among different sea cucumber species and even between different tissues within the same organism. This distribution is directly linked to their ecological role in defense.

| Sea Cucumber Species | Tissue | Saponin Congeners Detected | Total Saponin Concentration (mg equiv. saponin/g wet weight) | Reference |

| Holothuria atra | Body Wall | 4 | 0.43 ± 0.11 (Hemolysis); 0.35 ± 0.08 (Orcinol) | [1] |

| Holothuria leucospilota | Body Wall | 6 | 0.32 ± 0.10 (Hemolysis); 0.39 ± 0.11 (Orcinol) | [1] |

| Cuvierian Tubules | 8 | 1.13 ± 0.35 (Hemolysis); 0.40 ± 0.12 (Orcinol) | [1] | |

| Pearsonothuria graeffei | Body Wall | 8 | 0.49 ± 0.12 (Hemolysis); 0.41 ± 0.09 (Orcinol) | [1] |

| Cuvierian Tubules | 8 | 3.31 ± 0.83 (Hemolysis); 0.81 ± 0.20 (Orcinol) | [1] | |

| Actinopyga echinites | Body Wall | 10 | 0.28 ± 0.09 (Hemolysis); 0.25 ± 0.07 (Orcinol) | [1] |

| Cuvierian Tubules | 6 | 3.12 ± 0.78 (Hemolysis); 2.21 ± 0.55 (Orcinol) | [1] | |

| Bohadschia subrubra | Body Wall | 19 | 0.55 ± 0.15 (Hemolysis); 0.45 ± 0.12 (Orcinol) | [1] |

| Cuvierian Tubules | 18 | 1.25 ± 0.31 (Hemolysis); 0.70 ± 0.18 (Orcinol) | [1] |

Table 1: Qualitative and Quantitative Saponin Content in Various Sea Cucumber Species. Data from Van Dyck et al. (2010) illustrates the diversity and concentration of saponins in the body wall and Cuvierian tubules. Concentrations were determined by hemolytic activity and the orcinol reaction, providing a semi-quantitative measure.[1]

| Sea Cucumber Species | Fraction | Cell Line | LC50 (µg/mL) |

| Holothuria leucospilota | n-Hexane (Body Wall) | MCF-7 | 4.3 |

| n-Hexane (Body Wall) | HeLa | 12.5 | |

| Holothuria scabra | n-Hexane (Body Wall) | MCF-7 | 5.4 |

| n-Hexane (Body Wall) | HeLa | 13.6 | |

| Holothuria atra | n-Hexane (Body Wall) | MCF-7 | 7.3 |

| n-Hexane (Body Wall) | HeLa | 15.8 |

Table 2: Cytotoxicity (LC50) of Sea Cucumber Extracts. This table presents the 50% lethal concentration (LC50) of n-Hexane fractions from the body walls of three Holothuria species on human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, demonstrating their potent cytotoxic effects.

Experimental Protocols

A comprehensive understanding of the ecological role of this compound glycosides relies on a suite of specialized experimental protocols designed to isolate, identify, and assess the biological activity of these compounds.

Extraction and Purification of this compound Glycosides

A general workflow for the extraction and purification of saponins from sea cucumber tissues is as follows:

Caption: Workflow for the extraction and purification of this compound glycosides.

Detailed Methodology:

-

Sample Preparation: Freshly collected sea cucumber tissues (body wall or Cuvierian tubules) are freeze-dried to preserve the chemical integrity of the saponins. The dried tissue is then ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered tissue is extracted with 80% ethanol at room temperature with continuous stirring. This process is typically repeated multiple times to ensure complete extraction of the saponins.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. A common method involves partitioning between n-butanol and water. The saponins, being amphipathic, will preferentially move into the n-butanol layer.

-

Chromatographic Purification: The saponin-rich n-butanol fraction is further purified using a combination of chromatographic techniques. This often starts with column chromatography over silica gel or a reversed-phase C18 stationary phase. Final purification to isolate individual saponin congeners is typically achieved using High-Performance Liquid Chromatography (HPLC).[1]

Fish Feeding Deterrent Assay

This bioassay is crucial for directly testing the ecological function of this compound glycosides as feeding deterrents.

Detailed Methodology:

-

Food Pellet Preparation: A standard fish food is ground into a fine powder. The crude saponin extract or purified saponin is dissolved in a solvent (e.g., ethanol) and mixed with the food powder. The solvent is then evaporated, leaving the saponin evenly distributed in the food matrix. Control pellets are prepared using only the solvent. The powdered mixture is then reconstituted with a binder (e.g., gelatin) and formed into pellets of a consistent size and weight.

-

Acclimation of Test Fish: A suitable predator fish species is acclimated to the experimental setup and trained to feed on the control food pellets.

-

Feeding Trial: Individual fish are offered a choice between a control pellet and a saponin-treated pellet, or they are offered the pellets sequentially. The number of pellets of each type consumed over a specific time period is recorded.

-

Data Analysis: The feeding deterrence is calculated as the percentage reduction in the consumption of treated pellets compared to control pellets. Statistical analysis (e.g., a paired t-test or Wilcoxon signed-rank test) is used to determine if the difference in consumption is significant.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of natural products.[7]

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Culture: Cells from a relevant predator species or a model cell line are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with a range of concentrations of the purified this compound glycosides or extracts. Control wells receive only the vehicle (e.g., DMSO) used to dissolve the saponins.

-

MTT Addition and Incubation: After the treatment period (typically 24-48 hours), the media is removed, and a fresh medium containing MTT is added to each well. The plate is incubated for a further 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is expressed as a percentage of the control. The 50% lethal concentration (LC50) is then calculated, which is the concentration of the compound that causes a 50% reduction in cell viability.

Biosynthesis and Signaling Pathways

The biosynthesis of the holostane core of these defensive saponins is a unique adaptation within the animal kingdom, diverging from the typical sterol synthesis pathway.

Biosynthesis of the Holostane Core

The biosynthesis of the triterpenoid backbone of this compound glycosides begins with the cyclization of 2,3-oxidosqualene. In most animals, this leads to the formation of lanosterol, a precursor for cholesterol. However, in sea cucumbers, a distinct oxidosqualene cyclase (OSC) directs the cyclization towards the formation of protolanosterol, which is then further modified to create the holostane skeleton.[6]

Caption: Simplified biosynthesis pathway of the holostane core.

Signaling Pathways in Predator Cells

While the precise signaling pathways activated in predator cells upon exposure to this compound glycosides are not fully elucidated in an ecological context, studies on their anticancer properties provide valuable insights. The membranolytic action of saponins can lead to a cascade of intracellular events, including the induction of apoptosis (programmed cell death).

One proposed mechanism involves the disruption of the mitochondrial membrane, leading to the release of cytochrome c. This, in turn, activates a caspase cascade, a family of proteases that execute the apoptotic program.

Caption: Proposed saponin-induced apoptosis pathway in predator cells.

Conclusion and Future Directions

This compound-derived saponins are a testament to the evolutionary ingenuity of sea cucumbers, providing a formidable chemical defense against predation. The methodologies outlined in this guide provide a framework for the continued investigation of these fascinating natural products. For researchers in marine ecology, a deeper understanding of the structure-activity relationships of these compounds will shed further light on the intricacies of chemical warfare in the marine environment. For drug development professionals, the potent cytotoxicity and unique mechanisms of action of these saponins offer a rich source of inspiration for the discovery of novel therapeutic agents.

Future research should focus on elucidating the specific molecular targets and signaling pathways of these saponins in predator organisms. Furthermore, a more comprehensive quantitative analysis of a wider range of sea cucumber species and their associated predators will provide a more complete picture of the ecological significance of this remarkable class of marine natural products.

References

- 1. html.rhhz.net [html.rhhz.net]

- 2. researchgate.net [researchgate.net]

- 3. Lactic Acid Bacteria-Mediated Synthesis of Selenium Nanoparticles: A Smart Strategy Against Multidrug-Resistant Pathogens [mdpi.com]

- 4. Biosynthesis of saponin defensive compounds in sea cucumbers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. animalsaroundtheglobe.com [animalsaroundtheglobe.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Note: Quantification of Holostanol in Marine Tissues by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of holostanol, the aglycone of holothurian saponins, in marine invertebrate tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including tissue homogenization, extraction, and chromatographic separation, culminating in detection by tandem mass spectrometry. This method is intended for researchers in marine biology, natural product chemistry, and drug discovery who require accurate quantification of this bioactive compound.

Introduction

This compound is the core aglycone structure of a diverse group of triterpenoid glycosides, commonly known as saponins, found in sea cucumbers (Holothuroidea). These compounds are of significant interest due to their wide range of biological activities, including cytotoxic and antifungal properties.[1] Accurate quantification of this compound in marine tissues is crucial for understanding the biosynthesis of these saponins, their ecological roles, and for the quality control of marine-derived natural products. This application note details a highly selective and sensitive LC-MS/MS method for the determination of this compound in complex biological matrices. The method is based on the principles of steroid and triterpenoid analysis and has been adapted for the specific properties of this compound.

Experimental Workflow

A generalized workflow for the quantification of this compound from marine tissues is presented below.

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

Sample Preparation

-

Tissue Homogenization:

-

Weigh approximately 100 mg of frozen marine tissue.

-

Add 1 mL of ice-cold 80% methanol/water.

-

Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform suspension is achieved.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Liquid-Liquid Extraction:

-

To the supernatant, add 1 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate.

-

Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in 500 µL of 50% methanol/water.

-

Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 40% methanol/water to remove polar impurities.

-

Elute the this compound with 1 mL of 90% methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection parameters are outlined below. These are starting points and may require optimization for specific instrumentation.

Liquid Chromatography (UPLC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v) |

| Gradient | 70-100% B over 8 min, hold at 100% B for 2 min, re-equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Mass Spectrometry Conditions:

For the purpose of this application note, we will use the molecular formula of a common holostane aglycone, 3β,20S-dihydroxy-5α-lanostano-18,20-lactone (C₃₀H₄₈O₄), with a monoisotopic mass of approximately 472.35 g/mol .

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

Table 1: Hypothetical MRM Transitions for this compound Quantification

Note: These transitions are predictive and require experimental verification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound (Quantifier) | 473.36 [M+H]⁺ | 455.35 | 15 | 100 |

| This compound (Qualifier) | 473.36 [M+H]⁺ | 437.34 | 20 | 100 |

| Internal Standard | Analyte-specific | Analyte-specific | Optimized | 100 |

Data Presentation